(+-)-Ramosetron hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Ramosetron Hydrochloride involves multiple steps starting from 3,4-diaminobenzoic acid. Through an eight-step synthetic process, the compound is obtained with an overall yield of 19.6%. The synthesized product's structure is confirmed using various analytical techniques such as ^1H NMR, ^13C NMR, and MS, demonstrating the feasibility of the proposed synthetic method with increased yield advantages (Wang Si-qing, 2006).

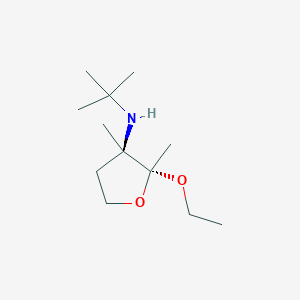

Molecular Structure Analysis

The molecular structure of ramosetron includes an indole ring, which is the core structure of serotonin (5-HT), and a tetrahydrobenzimidazol radical linked by a carbonyl radical. This unique structure contributes to its potent and sustained antagonistic activities against 5-HT3 receptors, distinguishing it from other 5-HT3 receptor antagonists (S. Tsukagoshi, 1997).

Chemical Reactions and Properties

Ramosetron Hydrochloride undergoes degradation in various conditions. Studies have shown that it degrades in acidic, basic, and oxidative conditions, with significant degradation observed in base hydrolysis and oxidative methods. The degradation kinetics and the chemical stability of ramosetron under different stress conditions have been thoroughly investigated, highlighting the importance of maintaining specific storage and handling conditions to preserve its efficacy and safety (M. Hossain, R. Jalil, M. Rashid, 2018).

Physical Properties Analysis

The physical compatibility and chemical stability of Ramosetron Hydrochloride in combination with other drugs, such as dezocine, have been evaluated in 0.9% sodium chloride injection. These studies are essential for patient-controlled analgesia administration, demonstrating that ramosetron maintains its physical and chemical stability when mixed with dezocine in normal saline injections, stored under various conditions (Zhi Guo, Peng Chen, 2022).

Chemical Properties Analysis

The effectiveness of ramosetron in both male and female patients with irritable bowel syndrome with diarrhea (IBS-D) highlights its broad therapeutic potential beyond its antiemetic use. Studies investigating optimal dosages for different patient demographics underscore the drug's versatile pharmacological profile and its role in managing gastrointestinal symptoms associated with IBS-D (S. Fukudo et al., 2017).

Wissenschaftliche Forschungsanwendungen

Role in Treating Irritable Bowel Syndrome

Ramosetron's efficacy in managing symptoms of irritable bowel syndrome, particularly IBS with diarrhea (IBS-D), is a significant area of research. It is a selective 5-HT3 receptor antagonist, a property that contributes to its utility in treating gastrointestinal disorders. Clinical studies have highlighted its potential in providing relief from IBS-D symptoms, underpinning its therapeutic value. Ramosetron has been under evaluation for its safety and tolerability, besides efficacy, making it a promising agent for treating diarrhea-predominant IBS. Its acceptance and use in clinical practice are supported by findings from clinical trials and reviews that discuss its performance relative to other IBS medications (Mozaffari, Nikfar, & Abdollahi, 2014; Munjal, Dedania, & Cash, 2019).

Mechanism of Action and Safety

The mechanism of action of ramosetron involves antagonism of the serotonin 5-HT3 receptors, which are implicated in the pathophysiology of IBS and related gastrointestinal motility and sensitivity issues. This mode of action is crucial for its effectiveness in reducing the symptoms of IBS, including abdominal pain, discomfort, and altered bowel habits. Importantly, studies focused on the safety and efficacy of serotonin receptor ligands like ramosetron have provided insights into their potential benefits and limitations in treating IBS. Among serotonin-targeting compounds, ramosetron has been highlighted for its efficacy in both genders and good tolerability, making it an optimal treatment choice for certain IBS patients (Binienda, Storr, Fichna, & Sałaga, 2017).

Wirkmechanismus

The primary mechanism of action involves competitive antagonism at 5-HT3 receptors in the gut. By inhibiting serotonin binding to these receptors, Ramosetron reduces visceral hypersensitivity, modulates gut motility, and mitigates symptoms such as abdominal pain, diarrhea, and discomfort associated with IBS-D .

Safety and Hazards

Zukünftige Richtungen

Further research should explore long-term safety, drug interactions, and potential effects on other serotonin receptors .

: Qi, Q., Zhang, Y., Chen, F., Zuo, X., & Li, Y. (2018). Ramosetron for the treatment of irritable bowel syndrome with diarrhea: a systematic review and meta-analysis of randomized controlled trials. BMC Gastroenterology, 18, 5.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of (+-)-Ramosetron hydrochloride can be achieved through a multi-step process starting with commercially available starting materials.", "Starting Materials": [ "2-methyl-1H-indole-3-carboxylic acid", "4,5,6,7-tetrahydro-1H-benzimidazole", "phosphorus oxychloride", "sodium carbonate", "sodium hydroxide", "3,4-dihydro-2H-pyran", "hydrochloric acid", "sodium chloride", "water", "ethanol" ], "Reaction": [ "The synthesis of (+-)-Ramosetron hydrochloride begins with the conversion of 2-methyl-1H-indole-3-carboxylic acid to the corresponding acid chloride using phosphorus oxychloride.", "The acid chloride is then reacted with 4,5,6,7-tetrahydro-1H-benzimidazole in the presence of sodium carbonate to yield the corresponding benzimidazole derivative.", "The benzimidazole derivative is then cyclized with 3,4-dihydro-2H-pyran in the presence of sodium hydroxide to form the desired compound.", "The final step involves the conversion of the compound to its hydrochloride salt by treatment with hydrochloric acid in ethanol, followed by precipitation with sodium chloride in water.", "The resulting solid is then filtered, washed, and dried to yield (+-)-Ramosetron hydrochloride as a white crystalline powder." ] } | |

CAS-Nummer |

171967-75-2 |

Molekularformel |

C14H13NO |

Molekulargewicht |

0 |

Synonyme |

Methanone, (1-methyl-1H-indol-3-yl)(4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)-, monohydrochloride (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-chloro-2-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B1169601.png)

![3-[(1S)-1-hydroxyethyl]phenol](/img/structure/B1169602.png)